3-Fluoro-4-iodobenzaldehyde
Description
3-Fluoro-4-iodobenzaldehyde (CAS: 1003709-57-6) is a halogenated benzaldehyde derivative with a fluorine atom at the 3-position and an iodine atom at the 4-position of the aromatic ring. This compound serves as a critical intermediate in organic synthesis, particularly in enantioselective catalytic reactions such as [2,3]-rearrangements of allylic ammonium ylides, where it exhibits high reactivity and yields (quant., 94:6 E:Z) . Its molecular formula is C₇H₄FIO, with a molecular weight of 250.02 g/mol.
Properties
IUPAC Name |
3-fluoro-4-iodobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIO/c8-6-3-5(4-10)1-2-7(6)9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQJITDLUBMLFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662818 | |
| Record name | 3-Fluoro-4-iodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003709-57-6 | |
| Record name | 3-Fluoro-4-iodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 3-Fluoro-4-iodobenzaldehyde involves the bromination of 4-fluoro-3-iodotoluene followed by oxidation. The process begins with the reaction of 4-fluoro-3-iodotoluene with N-bromosuccinimide (NBS) in the presence of benzoyl peroxide in tetrachloromethane (CCl4) under reflux conditions. The resulting benzylbromide is then oxidized using sodium bicarbonate (NaHCO3) in dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-iodobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used.
Major Products Formed
Substitution: Products include substituted benzaldehydes with various functional groups.
Oxidation: The major product is 3-fluoro-4-iodobenzoic acid.
Reduction: The major product is 3-fluoro-4-iodobenzyl alcohol.
Coupling: Products include biaryl compounds and other complex structures.
Scientific Research Applications
3-Fluoro-4-iodobenzaldehyde is used in a variety of scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound is used in the synthesis of bioactive molecules for pharmaceutical research.
Medicine: It is involved in the development of anti-estrogenic compounds for cancer research.
Industry: The compound is used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-iodobenzaldehyde is primarily related to its reactivity as an aldehyde and the presence of halogen substituents. The aldehyde group can undergo nucleophilic addition reactions, while the fluorine and iodine atoms can participate in electrophilic aromatic substitution. These properties make it a valuable intermediate in various chemical syntheses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-Fluoro-4-iodobenzaldehyde with structurally related benzaldehyde derivatives, focusing on substituent effects, reactivity, and applications.
Table 1: Comparative Analysis of this compound and Analogues
Reactivity and Electronic Effects
Halogen Influence :
- Iodine : In this compound, iodine’s large atomic radius and polarizability facilitate oxidative addition in cross-coupling reactions (e.g., Suzuki-Miyaura), while fluorine’s electronegativity increases the aldehyde’s electrophilicity .
- Chlorine vs. Fluorine : 3-Chlorobenzaldehyde (C₇H₅ClO) exhibits lower electrophilicity compared to fluoro analogues due to chlorine’s reduced electronegativity, making it less reactive in electron-deficient aromatic systems .
- Multiple Fluorines : 2,3-Difluoro-4-iodobenzaldehyde (C₇H₃F₂IO) shows amplified electron-withdrawing effects, accelerating reactions in pyrrolo-pyridazine synthesis .
- Functional Group Modifications: Hydroxyl Substitution: Replacing iodine with -OH in 3-Fluoro-4-hydroxybenzaldehyde introduces hydrogen bonding capacity, enhancing solubility in polar solvents but reducing suitability for halogen-specific reactions . Morpholino Group: The bulky morpholino substituent in 3-Fluoro-4-(N-Morpholino)benzaldehyde creates steric hindrance, directing reactions to occur at less obstructed sites . Benzyloxy Protection: 3-(Benzyloxy)-4-iodobenzaldehyde (C₁₄H₁₁IO₂) is utilized in multistep syntheses where the benzyloxy group acts as a temporary protecting moiety .
Biological Activity
3-Fluoro-4-iodobenzaldehyde (C7H4FIO) is a halogenated aromatic aldehyde that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and applications in drug development, supported by relevant research findings and case studies.
This compound is characterized by the presence of fluorine and iodine substituents on the benzene ring, which significantly influence its reactivity and biological interactions. The molecular weight of this compound is approximately 250.01 g/mol, and it has a melting point of 67 °C. The following table summarizes its key properties:
| Property | Value |
|---|---|
| Molecular Formula | C7H4FIO |
| Molecular Weight | 250.01 g/mol |
| Melting Point | 67 °C |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modulation of their activity. The presence of halogen atoms enhances the electrophilic character of the aldehyde, making it a valuable intermediate in various biochemical processes.
Research indicates that halogenated compounds like this compound can influence enzyme activity and receptor binding, making them relevant in medicinal chemistry .
Enzyme Inhibition
This compound has been explored for its potential as an enzyme inhibitor. Its electrophilic nature allows it to interact with active sites of enzymes, potentially leading to reduced enzymatic activity. This characteristic is particularly valuable in designing drugs targeting specific metabolic pathways involved in diseases such as cancer and tuberculosis .
Case Studies
- Antitumor Activity : In a study investigating fluorinated compounds, researchers found that certain halogenated benzaldehydes exhibited significant cytotoxicity against cancer cell lines. While specific data on this compound was not provided, the implications suggest that similar compounds may share these beneficial properties .
- Enzyme Interaction Studies : Research involving halogenated compounds has indicated their potential as enzyme inhibitors. For instance, studies showed that modifications at specific positions on the benzene ring could enhance binding affinities to target proteins involved in disease processes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
